4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE
Overview
Description
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a sulfonyl group and a bis(2-chloroethyl)amino moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreFor instance, sulfonylation can be achieved using sulfonyl chlorides under basic conditions, while the bis(2-chloroethyl)amino group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-{[bis(2-chloroethyl)amino]phenyl}acetic acid
- 4-{[bis(2-chloroethyl)amino]phenyl}methanol
- 4-{[bis(2-chloroethyl)amino]phenyl}ethanol
Uniqueness
Compared to similar compounds, 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE stands out due to its unique combination of a sulfonyl group and a tetramethylpiperidinyl moiety.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31Cl2N3O3S/c1-19(2)13-16(14-20(3,4)24-19)23-18(26)15-5-7-17(8-6-15)29(27,28)25(11-9-21)12-10-22/h5-8,16,24H,9-14H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFCGCNLLOUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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